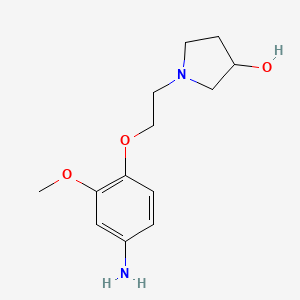
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol, which forms the core benzoxazine structure.
Bromination: The introduction of the bromine atom at the 6th position is achieved through a bromination reaction. This can be done using bromine or a bromine-containing reagent under controlled conditions.
Methylation: The methyl group is introduced at the 8th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Cyclization: The final step involves cyclization to form the benzoxazine ring. This is typically achieved through a condensation reaction between the aminophenol derivative and a suitable carbonyl compound, such as phthalic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the methyl group at the 8th position.
8-Methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the bromine atom at the 6th position.
6-Chloro-8-methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
6-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Clé InChI |
IHPKGISNXMRMIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(=O)OC2=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
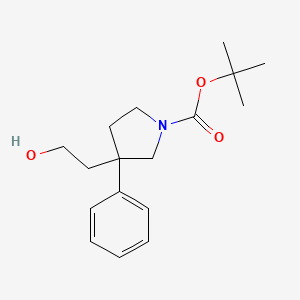



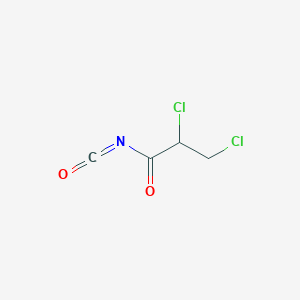

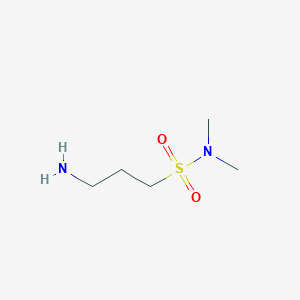



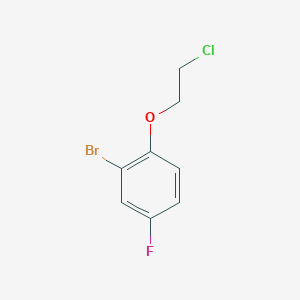
![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
